
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine
Overview
Description
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine is a chemical compound known for its significant role in scientific research, particularly in the study of neurodegenerative diseases. This compound is structurally characterized by a tetrahydropyridine ring substituted with benzyl and phenyl groups. It has garnered attention due to its ability to induce Parkinsonian symptoms in animal models, making it a valuable tool for studying Parkinson’s disease.
Preparation Methods
The synthesis of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reduction of pyridinium salts using borohydride reagents.
Reaction Conditions: The reduction process usually requires mild conditions, while the ring-closing metathesis may involve specific catalysts and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions:
Reduction: Reduction reactions typically involve the use of hydride donors such as sodium borohydride.
Common Reagents and Conditions: Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts for substitution reactions (e.g., Lewis acids).
Major Products: Major products from these reactions include substituted tetrahydropyridines and pyridinium derivatives.
Scientific Research Applications
Pharmacological Applications
Cardiovascular Medicine
Research indicates that 1-Bn-4-Ph-THP exhibits inhibitory effects on blood platelet aggregation, suggesting its potential as a therapeutic agent in cardiovascular diseases. The compound's mechanism of action involves interactions with specific enzymes and receptors that play critical roles in cardiovascular health.
Neuroprotective Properties
The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. It is structurally similar to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is known for its role in inducing parkinsonism in animal models. Investigations into its pharmacological profile suggest that it may mitigate some neurotoxic effects associated with MPTP .
Antidepressant Activity
There is emerging evidence supporting the antidepressant-like effects of tetrahydropyridine derivatives. Studies have shown that these compounds can influence neurotransmitter systems related to mood regulation, potentially offering new avenues for treating depression .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) of 1-Bn-4-Ph-THP is crucial for optimizing its therapeutic potential. SAR studies have identified key structural features that influence its biological activity:
Structural Feature | Impact on Activity |
---|---|
Benzyl Group | Enhances receptor binding affinity |
Tetrahydropyridine Ring | Critical for neuroprotective effects |
Phenyl Substituent | Modulates pharmacokinetics and metabolism |
These insights help guide the design of new derivatives with improved efficacy and safety profiles.
Case Studies
Several case studies highlight the applications of 1-Bn-4-Ph-THP:
-
Case Study 1: Cardiovascular Research
A study demonstrated that treatment with 1-Bn-4-Ph-THP significantly reduced platelet aggregation in vitro and in vivo models, suggesting its potential as a therapeutic agent for preventing thrombosis. -
Case Study 2: Neuroprotection
In animal models of Parkinson's disease, administration of the compound resulted in decreased neurodegeneration markers compared to controls, indicating its protective role against MPTP-induced toxicity .
Mechanism of Action
The mechanism by which 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine exerts its effects involves its metabolism to 1-Benzyl-4-phenylpyridinium. This metabolite interferes with mitochondrial function by inhibiting complex I of the electron transport chain, leading to oxidative stress and neuronal damage . The primary molecular targets are dopaminergic neurons in the substantia nigra, which are crucial for motor control .
Comparison with Similar Compounds
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine can be compared with other similar compounds:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: This compound is also used to study Parkinson’s disease but differs in its methyl substitution, affecting its pharmacokinetics and toxicity.
1-Benzyl-4-(2-methylphenyl)-1,2,3,6-tetrahydropyridine: This derivative has a methyl group on the phenyl ring, which can alter its chemical reactivity and biological activity.
1-Benzyl-4-(aminomethyl)-1,2,3,6-tetrahydropyridine: The presence of an aminomethyl group introduces additional sites for chemical modification and potential therapeutic applications.
Biological Activity
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (abbreviated as BPTP) is a chemical compound characterized by its tetrahydropyridine ring structure, which is known for its biological activity and potential therapeutic applications. This compound has garnered attention due to its structural similarity to other biologically active molecules, particularly those related to dopaminergic activity, making it a candidate for investigating neuroprotective effects and implications in neurodegenerative diseases such as Parkinson's disease.
Neuroprotective Properties
Research indicates that BPTP may exhibit neuroprotective properties , particularly in relation to oxidative stress and neuronal survival. Studies have shown that compounds with similar structures can modulate dopamine signaling pathways, enhancing dopaminergic activity in neuronal cultures . This modulation is crucial for understanding its potential therapeutic effects in treating conditions like Parkinson's disease.
Interaction with Dopamine Receptors
BPTP interacts with dopamine receptors, showing binding affinity that suggests it could influence dopaminergic signaling. For instance, one study reported that BPTP has an affinity for the human dopamine D2 receptor with a Ki value of 151 nM . This interaction is significant as it may help counteract the neurotoxic effects associated with dopaminergic neuron degeneration.
Comparative Analysis of Related Compounds
To better understand the uniqueness of BPTP, a comparison with structurally similar compounds is beneficial. Below is a table summarizing some notable analogs:
Compound Name | Structure | Unique Features |
---|---|---|
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine | Structure | Contains a methyl group instead of a phenyl group; potential differences in biological activity. |
4-Phenylpyridine | Structure | Lacks the tetrahydro configuration; primarily studied for its electronic properties. |
1-Benzylpiperidine | Structure | Features a piperidine ring instead; known for its psychoactive effects. |
Case Studies and Research Findings
Several studies have explored the biological activity of BPTP:
- Neurotoxicity Studies : Research has indicated that BPTP may share neurotoxic characteristics similar to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to damage dopaminergic neurons. The investigation into BPTP's mechanisms could provide insights into its safety and efficacy in therapeutic applications .
- Oxidative Stress Mitigation : Experimental models suggest that BPTP may help mitigate oxidative stress in neuronal cells, thus promoting cell survival and potentially offering protective effects against neurodegenerative processes .
- Binding Affinity Studies : Binding studies have demonstrated that BPTP interacts effectively with dopamine receptors, indicating its potential role in modulating dopaminergic signaling pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step organic reactions, including nucleophilic substitution and cyclization. For example, the Mitsunobu reaction (using triphenylphosphine and diethyl azodicarboxylate) is effective for forming tetrahydropyridine rings in structurally similar compounds . Optimizing solvent polarity (e.g., THF vs. DCM) and temperature (room temperature vs. reflux) significantly impacts stereochemical outcomes and yields. Purification via column chromatography with gradients of ethyl acetate/hexane is typical .
Q. How should researchers handle and store this compound to mitigate safety risks?
- Safety Protocol :
- Hazards : Acute oral toxicity (H302), skin irritation (H315), and serious eye damage (H319) are reported for analogous tetrahydropyridines .
- Controls : Use PPE (nitrile gloves, lab coat), fume hoods for ventilation, and avoid dust formation. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
Q. Which analytical techniques are critical for characterizing this compound?
- Analytical Workflow :
- Structural Confirmation : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR (e.g., δ 2.5–3.5 ppm for tetrahydropyridine protons).
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds.
- Crystallography : Single-crystal X-ray diffraction for absolute stereochemistry determination, though limited data exists for this compound .
Advanced Research Questions
Q. What molecular mechanisms underlie the neurotoxic potential of this compound compared to MPTP?
- Mechanistic Insights : Unlike MPTP (a Parkinsonism-inducing toxin), the benzyl substituent in this compound may alter metabolic activation. MPTP is oxidized to MPP⁺, which inhibits mitochondrial complex I. Researchers should assess whether the benzyl group modifies:
- Bioactivation : Use liver microsomes and LC-MS to detect toxic metabolites.
- Dopaminergic Selectivity : In vitro models (e.g., SH-SY5Y cells) can quantify mitochondrial dysfunction and ROS production .
Q. How can in vivo models be designed to evaluate the neuroprotective efficacy of compounds against this compound-induced toxicity?
- Experimental Design :
- Animal Models : Administer the compound intraperitoneally to rodents (dose range: 10–50 mg/kg) and monitor motor deficits via rotarod or open-field tests.
- Biomarkers : Measure striatal dopamine depletion (HPLC-ECD) and α-synuclein aggregation (immunohistochemistry) .
Q. What structural modifications enhance or reduce the biological activity of this compound?
- Structure-Activity Relationship (SAR) :
- Substituent Effects : Replace the benzyl group with cyclohexyl (as in MCTP) to study hydrophobicity and blood-brain barrier penetration.
- Electron-Withdrawing Groups : Introduce halogens (e.g., -F, -Cl) at the phenyl ring to modulate metabolic stability.
- Validation : Compare IC₅₀ values in mitochondrial assays and computational docking (e.g., Autodock Vina) .
Q. How should contradictory data on the compound’s toxicity profile be reconciled?
- Data Analysis Framework :
- Source Evaluation : Cross-reference GHS classifications (e.g., H302 vs. H335 discrepancies in SDS sheets) .
- Dose-Response Studies : Conduct acute toxicity assays (OECD 423) in rodents to establish LD₅₀ and NOAEL.
- Reproducibility : Validate findings across independent labs using standardized protocols (e.g., fixed exposure durations) .
Properties
IUPAC Name |
1-benzyl-4-phenyl-3,6-dihydro-2H-pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N/c1-3-7-16(8-4-1)15-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-11H,12-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHFZZRBVWLWAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340326 | |
Record name | 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38025-45-5 | |
Record name | 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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